CytoTrace™ Red CMTPX
Description
Significance in Advancing Cellular and Molecular Biology Research
The ability of CytoTrace™ Red CMTPX to provide stable, long-term labeling of living cells is crucial for advancing research in cellular and molecular biology. This capability enables researchers to monitor cell populations over time, track cell migration patterns, and study cell proliferation dynamics without significantly impacting cell viability. glpbio.comaatbio.comstratech.co.uk Its use has been documented in diverse research areas, including the study of diabetic kidney disease, the developmental path of intestinal innate lymphoid progenitors, the discrimination between senescent and presenescent human mesenchymal stem cells, and the exploration of mutant p53 functions in keratinocytes. aatbio.com The dye's properties make it particularly useful in studies involving cell movement, location monitoring, and the analysis of mixed cell populations. medchemexpress.comnih.gov
Historical Development and Context of Fluorescent Cell Tracers in Research Methodologies
The use of fluorescent molecules to study biological processes has a rich history. Early work in the 1980s utilized fluorescently labeled dextrans and Ficolls to study diffusion within the cytoplasm of living cells using techniques like Fluorescence Recovery After Photobleaching (FRAP). mdpi.com The discovery and development of genetically encoded fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria, revolutionized biological research by allowing for the labeling of specific molecules and the study of dynamic behavior within living matter. mdpi.comazolifesciences.comnih.gov GFP's ability to be genetically encoded and expressed in various organisms transformed invisible cellular processes into visible events. azolifesciences.com While FPs are powerful tools, chemical fluorescent dyes like this compound offer alternative or complementary approaches, particularly for long-term tracking of cell populations without genetic modification. The development of cell-permeant dyes that become cell-impermeant upon intracellular modification, a characteristic of this compound, represents a significant step in enabling stable, long-term cell labeling for various research applications. caymanchem.comglpbio.comaatbio.com
Conceptual Framework for this compound Application in Contemporary Research
The application of this compound in contemporary research is based on its core properties as a long-lasting, cell-retained fluorescent tracer. The dye's mechanism involves passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage or modification that converts it into a fluorescent, cell-impermeant product. caymanchem.comglpbio.comaatbio.com This trapped fluorescent molecule is then distributed within the cytoplasm and inherited by daughter cells upon division. glpbio.comaatbio.com This allows researchers to:
Track Cell Migration: Observe the movement of labeled cells in various experimental setups, such as wound healing assays or transmigration studies.
Monitor Cell Proliferation: Assess cell division rates by observing the dilution of the fluorescent signal over successive generations. As cells divide, the dye is partitioned among daughter cells, leading to a decrease in fluorescence intensity per cell over time.
Study Cell-Cell Interactions: Co-culture labeled cells with unlabeled or differently labeled cells to investigate interactions, mixing, and spatial relationships within heterogeneous populations.
Visualize Cell Populations: Clearly identify and distinguish specific cell populations within complex biological samples using fluorescence microscopy or flow cytometry. glpbio.commedchemexpress.com
The dye's stability and retention for at least 72 hours, often over multiple passages, make it suitable for experiments requiring observations over several days. caymanchem.comglpbio.comaatbio.comapexbt.com Its distinct excitation and emission spectra also facilitate its use in multiplexing experiments alongside other fluorescent probes, such as GFP, allowing for the simultaneous tracking of multiple cellular components or processes. aatbio.comstratech.co.uk
Here is a summary of the spectral properties:
| Dye | Excitation (nm) | Emission (nm) |
| This compound | 577 | 602 |
| GFP (Green Fluorescent Protein) | ~480-490 | ~500-510 |
Note: GFP excitation and emission wavelengths can vary depending on the specific variant.
The application of this compound contributes significantly to studies requiring the long-term visualization and tracking of living cells, providing valuable insights into dynamic cellular processes in a wide range of biological contexts.
Properties
Molecular Formula |
C42H40ClN3O4 |
|---|---|
Molecular Weight |
686.2 |
InChI |
InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21- |
InChI Key |
NUAZOHBLTNHBQC-UHFFFAOYSA-N |
SMILES |
CN(C(C)(C)C=C1C)C(C1=C2)=CC3=C2C(C4=CC=C(NC(C5=CC=C(CCl)C=C5)=O)C=C4C([O-])=O)=C(C=C6C(N(C)C(C)(C)C=C6C)=C7)C7=[O+]3.CN(C(C)(C)C=C8C)C(C8=C9)=CC%10=C9C(C%11=CC(NC(C%12=CC=C(CCl)C=C%12)=O)=CC=C%11C([O-])=O)=C(C=C%13C(N(C)C(C)(C)C=C%13C)=C%14)C%14=[O+] |
Synonyms |
4(or 5)-(4-(chloromethyl)benzamido)-2-(1,2,2,4,8,10,10,11-octamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g/']diquinolin-13-ium-6-yl)benzoate |
Origin of Product |
United States |
Theoretical Principles Underpinning Cytotrace™ Red Cmtpx Research Utility
Principles of Intracellular Accumulation and Retention in Live-Cell Research Applications
The design of CytoTrace™ Red CMTPX facilitates its entry into cells and subsequent retention, allowing for prolonged tracking in live-cell experiments aatbio.comglpbio.com.
This compound is initially cell-permeant, enabling it to freely cross the cell membrane and enter the intracellular environment aatbio.comglpbio.com. Once inside the cell, it undergoes a transformation into cell-impermeant reaction products within the cytosol aatbio.comglpbio.com. This conversion is crucial for trapping the dye inside the cell, preventing its leakage back into the extracellular medium aatbio.com. Unlike some other fluorescent probes, this compound, along with CytoTrace™ Orange CMTMR, does not require enzymatic cleavage to activate its fluorescence, although other CytoTrace dyes like CMFDA do rely on intracellular esterases for activation thermofisher.comstratech.co.ukaatbio.com. The chemical structure, which includes a chloromethyl group, allows it to react with intracellular components, particularly thiol groups, often mediated by glutathione (B108866) S-transferase, which is abundant in most cells thermofisher.cominterchim.fr. This reaction forms conjugates that are less able to cross the cell membrane, thus ensuring intracellular accumulation aatbio.comthermofisher.com.
A key feature of this compound is its ability to be retained by living cells through multiple generations aatbio.comthermofisher.comglpbio.comcaymanchem.com. As cells divide, the dye is transferred to daughter cells, allowing researchers to track cell lineage and proliferation over time aatbio.comthermofisher.comglpbio.com. This characteristic makes it suitable for long-term tracking applications glpbio.comcaymanchem.comruixibiotech.com. The dye is designed to display fluorescence for at least 72 hours, exhibiting ideal tracking properties for studies extending over several days and multiple cell cycles aatbio.comglpbio.comcaymanchem.comruixibiotech.com. It has been shown to be present in several cell generations, potentially up to two weeks in some cases interchim.fr. The successive halving of fluorescence intensity with each cell division can be measured, allowing visualization for several generations stratech.co.uk.
Mechanisms of Cell Permeability and Cytosolic Conversion
Fluorescence Characteristics and Photophysical Principles for Research Imaging
The fluorescent properties of this compound are fundamental to its use in research imaging techniques such as fluorescence microscopy and flow cytometry glpbio.comstratech.co.uk.
This compound exhibits specific excitation and emission spectra that are important for its application, particularly in multi-color imaging experiments aatbio.comglpbio.comaatbio.com. The dye displays excitation and emission maxima at approximately 577 nm and 602 nm, respectively glpbio.comcaymanchem.commedchemexpress.com. This spectral profile is well-separated from the spectra of commonly used fluorescent proteins like GFP, which allows for multiplexing analysis where multiple fluorescent probes are used simultaneously to label different cellular components or cell populations aatbio.comstratech.co.ukaatbio.cominterchim.fr. This separation minimizes spectral overlap, enabling clearer discrimination between signals in research assays aatbio.comaatbio.com.
For long-term live-cell imaging, the photophysical stability of a fluorescent dye is critical to prevent photobleaching and maintain signal intensity over the duration of the experiment. While the provided search results highlight that this compound remains fluorescent for at least 72 hours and exhibits ideal tracking properties aatbio.comglpbio.comcaymanchem.comruixibiotech.com, specific detailed data on its photostability (e.g., resistance to photobleaching under continuous illumination) compared to other dyes were not extensively provided in the snippets. However, the fact that it is used for long-term tracing over multiple days suggests a degree of photophysical stability suitable for extended live-cell imaging compared to probes with rapid photobleaching characteristics aatbio.comglpbio.cominterchim.frcaymanchem.comruixibiotech.com. Its classification as a highly fluorescent rhodamine dye that does not require esterase cleavage may contribute to its stability thermofisher.comstratech.co.uk.
Spectral Profile Considerations for Multiplexing in Research Assays
Absence of Unspecific Transfer to Adjacent Cells in Research Cultures
A crucial property for accurate cell tracking is the lack of significant transfer of the dye to adjacent, unlabeled cells within a mixed population aatbio.comthermofisher.comglpbio.comcaymanchem.com. This compound is designed such that once it has been taken up by a cell and converted to its cell-impermeant form, it is retained within that cell and its progeny aatbio.comthermofisher.comglpbio.comcaymanchem.com. The dye is transferred to daughter cells during division but not to neighboring cells in the culture aatbio.comthermofisher.comglpbio.com. This characteristic is vital for unambiguous cell lineage tracing and migration studies, preventing the misinterpretation of results that could arise from bystander labeling aatbio.comthermofisher.comglpbio.com. This non-transferability ensures that the fluorescent signal accurately represents the descendants of the initially labeled cells aatbio.comthermofisher.comglpbio.com. Studies utilizing CytoTrace Red CMTPX for tracking specific cell populations, such as macrophages in co-culture with other cells, rely on this property to distinguish the labeled cells from their environment researchgate.netnih.gov.
Advanced Methodological Applications of Cytotrace™ Red Cmtpx in Academic Research
Live-Cell Imaging Methodologies
CytoTrace™ Red CMTPX is frequently employed in live-cell imaging techniques to visualize and monitor dynamic cellular processes. Its cell-permeability and subsequent intracellular retention allow for consistent labeling of the cytosol, providing a reliable signal for tracking cell movement and location over extended periods. medchemexpress.commedchemexpress.combiorxiv.orgnih.govnih.gov The dye has been utilized in live fluorescence imaging and intravital imaging studies to observe cellular dynamics within their native environments. nih.gov
Time-Lapse Imaging for Real-Time Monitoring of Cellular Events
The long retention time and stability of this compound make it exceptionally well-suited for time-lapse imaging experiments, allowing for the real-time monitoring of cellular events over several days. glpbio.comaatbio.comlabchem.com.my Researchers have leveraged this property to track the movement and behavior of labeled cells in various contexts. For instance, it has been used in automated time-lapse microscopy to quantify cell retraction as a measure of cytotoxicity over time. biorxiv.org Additionally, this compound has been employed in time-lapse video recording to study and quantify cell adhesion processes. ahajournals.org The ability of the dye to be retained through multiple cell divisions ensures that proliferating cell populations remain labeled throughout longer time-lapse acquisitions. glpbio.comaatbio.com
Integration with Super-Resolution Microscopy Techniques for Subcellular Analysis
Information explicitly detailing the integration of this compound with super-resolution microscopy techniques for subcellular analysis was not found in the provided search results.
Flow Cytometry Applications for Quantitative Cellular Analysis
This compound is a valuable fluorescent probe for quantitative analysis of cell populations using flow cytometry. glpbio.comlabchem.com.mymedchemexpress.comrsmu.pressrsmu.press Its stable intracellular fluorescence and retention through cell division are particularly advantageous for these applications.
Quantitative Assessment of Cell Population Distribution and Proliferation
A primary application of this compound in flow cytometry is the quantitative assessment of cell proliferation. As cells divide, the fluorescent dye is distributed among daughter cells, resulting in a halving of the fluorescence intensity with each subsequent division. rsmu.press This phenomenon, known as label dilution, can be measured by flow cytometry to determine the number of cell divisions a population has undergone and to compare proliferation rates between different cell populations. rsmu.pressrsmu.press Studies have successfully used this compound label dilution assays, analyzed by flow cytometry, to confirm and quantify the proliferation of various cell types, including the assessment of actively proliferating cells. rsmu.press The dye is recognized as suitable for general cell proliferation studies and for tracking the proliferation of specific cell types like lymphocytes. medchemexpress.com
High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies
This compound is employed in HTS and HCS workflows to enable large-scale analysis of cellular responses. researchgate.netresearchgate.net Its fluorescent properties allow for the visualization and quantification of cellular parameters, which are essential for screening large libraries of compounds or genetic perturbations. researchgate.netresearchgate.net The use of fluorescent dyes like this compound in conjunction with automated microscopy and image analysis systems facilitates the rapid acquisition and analysis of cellular data in a high-throughput manner. biorxiv.orgresearchgate.net
Automation Strategies for Large-Scale Cellular Research
The application of this compound in large-scale cellular research is significantly enhanced by automation strategies. Automated liquid handling systems, plate readers, and high-content imaging systems are integrated to process numerous samples efficiently. researchgate.net this compound is compatible with these automated platforms, allowing for consistent and reproducible staining of cells across many plates or experimental conditions. biorxiv.orgresearchgate.net This is particularly valuable in drug screening and other large-scale studies where thousands or millions of data points are collected. researchgate.netresearchgate.net For instance, in a study utilizing a bioinert hydrogel framework for 3D cell cultures, CytoTrace Red CMTPX was used in conjunction with automated data processing algorithms for high-content and high-throughput drug screening. researchgate.net
Microplate-Based Assays for Compound Screening in Research
Microplate-based assays are a cornerstone of compound screening, and this compound is well-suited for these formats, including 96-well plates and 384-well plates. researchgate.netsaliva.com.cn Cells are cultured and treated within the wells of these plates, and this compound is added to stain the cells. biorxiv.org The fluorescence intensity or distribution within the cells can then be measured using a microplate reader or a high-content imaging system. researchgate.netnih.gov This allows researchers to assess the effects of various compounds on cell viability, morphology, or other cellular processes based on the fluorescent signal. biorxiv.orgresearchgate.netresearchgate.net One study describes generating over 1000 spheroids per well in a 96-well plate using a bioinert hydrogel framework, compatible with conventional plate reader analysis for HTS. researchgate.net Another study utilized CytoTrace Red CMTPX in a drug screening strategy targeting extracellular vesicles, employing a flowchart for high-throughput screening from a library of compounds. researchgate.net
Integration with Other Research Probes and Technologies
This compound can be effectively integrated with other fluorescent probes and research technologies to gain more comprehensive insights into cellular function. nih.govbiorxiv.orgrsmu.press
Co-localization Studies with Organelle-Specific Markers
Co-localization studies involve using multiple fluorescent probes that target specific cellular compartments or molecules to determine their spatial relationship. This compound, which stains the cytosol, can be used in conjunction with organelle-specific markers to visualize the location of organelles relative to the cytoplasm. nih.gov For example, it has been used alongside dyes for membrane staining (CellBrite Green Cytoplasmic Membrane dye), lysosome staining (LysoView 594), and nuclei staining (BioTracker 488 Green Nuclear Dye) for imaging under a confocal laser scanning microscope (CLSM). nih.gov This allows researchers to study processes such as protein trafficking, organelle dynamics, and the interaction between different cellular components. nih.govnih.gov
Combinatorial Approaches with Genetically Encoded Fluorescent Proteins
Combining this compound with genetically encoded fluorescent proteins (GEFPs) allows for the simultaneous monitoring of cellular structures or processes labeled by the chemical dye and the GEFP. biorxiv.org GEFPs, such as GFP or its variants, can be targeted to specific proteins or cellular compartments through genetic engineering. The red fluorescence of this compound is spectrally distinct from commonly used green or yellow GEFPs, enabling multiplexed imaging. biorxiv.org This approach is valuable for studying dynamic cellular events, protein localization, and the interplay between different cellular components in live cells over time. biorxiv.org For instance, CytoTrace Red CMTPX was used to label the cytoplasm in a study investigating the interplay between bacterial effectors and host cell proteins, where genetically modified bacterial strains were used. biorxiv.org
Advanced Image Analysis and Computational Integration for this compound Data
The data generated using this compound in HTS/HCS and co-localization studies often requires advanced image analysis and computational integration. Software tools are used to process images, segment cells, quantify fluorescence intensity, and analyze co-localization patterns. biorxiv.orgresearchgate.netrsmu.press Automated image analysis algorithms can identify individual cells, track changes in fluorescence over time, and extract quantitative data on cellular morphology and protein localization. biorxiv.orgresearchgate.net Computational integration involves combining data from multiple channels or experiments to build comprehensive models of cellular behavior. researchgate.net This is crucial for extracting meaningful biological information from large datasets generated in high-throughput screens and complex imaging experiments. biorxiv.orgresearchgate.net Studies have utilized automated data processing algorithms and monitored total cell area using live-cell microscopes with subsequent analysis. biorxiv.orgresearchgate.net
Research Domains and Biological Questions Investigated Using Cytotrace™ Red Cmtpx
Cellular Proliferation and Cell Cycle Dynamics Research
The investigation of cellular proliferation and cell cycle progression is fundamental to understanding normal biological processes like development and tissue maintenance, as well as pathological conditions such as cancer. biomol.com CytoTrace™ Red CMTPX is a valuable tool in these studies because its fluorescence is inherited by daughter cells and diluted with each successive division. medchemexpress.com
Tracking Cell Division and Generational Analysis
This compound enables researchers to track individual cell divisions and perform detailed generational analysis within a cell population. As a cell divides, the fluorescent label is distributed approximately equally between the two daughter cells, resulting in a halving of the fluorescence intensity in each new generation. medchemexpress.comrsmu.press By quantifying this decrease in fluorescence intensity over time, typically using flow cytometry, researchers can determine the number of divisions a cell or population has undergone and analyze the proliferative history and capacity of different cell subsets. medchemexpress.comrsmu.press This allows for the clear visualization of distinct generations of proliferating cells in a fluorescence histogram. thermofisher.com This methodology has been applied in studies comparing the proliferation rates of different cell types, such as wild-type HaCaT cells and those with a knockout of mutant TP53. rsmu.pressrsmu.press
Cell Migration and Motility Studies
Cell migration and motility are essential processes involved in numerous biological phenomena, including embryonic development, tissue repair, immune responses, and the progression of diseases like cancer metastasis. fishersci.co.uk this compound serves as an effective cell tracer for visualizing and monitoring the movement and location of cells over time. fishersci.co.ukmedchemexpress.com
Quantification of Cell Displacement and Chemotaxis
This compound is utilized to quantify cell displacement and investigate chemotaxis, which is the directed movement of cells in response to chemical gradients. fishersci.co.uknih.gov By labeling cells with the dye and employing time-lapse microscopy, researchers can track the trajectories of individual cells, measure their migration speed, and analyze the persistence of their movement. researchgate.net This allows for the quantification of the net distance cells move from their origin (displacement) and their ability to navigate towards or away from specific chemical signals. This approach has been successfully used to monitor the migration of labeled cells in microfluidic devices and assess the distribution of different cell populations within migratory compartments. nih.govresearchgate.net
Role in Understanding Cellular Interactions with Extracellular Matrix
The interaction between cells and the extracellular matrix (ECM) is a critical determinant of various cellular behaviors, including migration, adhesion, and proliferation. rsmu.pressnih.govoncotarget.com While direct studies focusing solely on using this compound to investigate ECM interactions were not prominently found in the search results, the dye's application as a cell tracer in migration and adhesion studies indirectly contributes to understanding these complex relationships. By visualizing and quantifying cell movement and behavior on or within different ECM environments using this compound, researchers can gain insights into how the composition and structure of the ECM influence cellular processes. For example, studies investigating cell migration often involve cells interacting with ECM components, and the dye helps to visualize and quantify this movement within the context of the matrix. biorxiv.org Research on cellular adhesion and spreading, where this compound is employed, also directly relates to cell-ECM interactions. fishersci.co.ukbiorxiv.org
Cellular Adhesion and Spreading Research
Cellular adhesion and spreading are fundamental processes crucial for tissue integrity, cell signaling, and cell motility. fishersci.co.uk this compound has been applied in research aimed at understanding these phenomena. fishersci.co.ukbiorxiv.org By labeling cells with the dye, researchers can visualize and monitor how cells attach to various substrates and spread over time. biorxiv.org This allows for the assessment of the dynamics of cell adhesion and spreading under different experimental conditions, providing valuable information about the molecular mechanisms that govern these processes. For instance, this compound has been used in cell retraction assays to monitor changes in total cell area, which is a direct indicator of alterations in cell adhesion and spreading. biorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 942416-35-5 |
| Propidium Iodide (PI) | 10441 |
| EdU | 431998 |
| Calcein green AM | 188641 |
| Fluorescein diacetate | 3342 |
| CellTracker™ Green CMFDA | 147963-22-2 |
| Calcein red-orange AM | 190301 |
| CellTracker™ Orange CMRA | 162196 |
| CellTrace™ Violet | 162197 |
| 7-amino-4-chloromethylcoumarin | 67728 |
| Fluo-4 | 441973 |
| SYTOX Green | 162189 |
| CD69 | 974 |
| GATA3 | 23216 |
| Tbet | 3003619 |
| Foxp3 | 126741 |
| RORγt | 139873 |
| CD4 | 6813 |
| IFNγ | 3338 |
| IL-4 | 3710 |
| IL-2 | 3705 |
| CD40L | 949 |
| Madcam1 | 9443 |
| CD8 | - |
| TNF-α | 5402 |
| IL-17 | 124033 |
| CCL19 | 6363 |
| PTP1B | 5770 |
| CrkII | 2083 |
| Abl | 25 |
| p130cas | 815 |
| paxillin | 5824 |
| DOCK180 | 9936 |
| C3G | 2908 |
| cGMP | 3030341 |
| cAMP | 6076 |
| E-Selectin | 6401 |
| P-Selectin | 6403 |
| ICAM-1 | 3383 |
| VCAM-1 | 3002681 |
| Fibronectin | 8624 |
| Cathepsin B | 1021 |
| Ka | 5281798 |
| Metformin | 4091 |
| BrdU | 25785 |
Interactive Data Tables
Below are examples of data tables that could be presented interactively, based on information found in the search results:
| Dye Name | Excitation (nm) | Emission (nm) | Application Context |
| This compound | 577 | 602 | Long-term cell tracing, Proliferation, Migration, Adhesion glpbio.commedchemexpress.comfishersci.co.uk |
| CellTracker™ Red CMTPX | 586 | 614 | Cell tracing, Movement and location monitoring medchemexpress.com |
| CytoTrace™ Red CFDA | 562 | 576 | Cell viability and long-term proliferation aatbio.comaatbio.com |
| CytoTrace™ Green CMFDA | - | - | Cell viability aatbio.com |
| CytoTrace™ Orange CMTMR | - | - | Cell viability and long-term proliferation aatbio.comstratech.co.uk |
This table summarizes the spectral properties and general application contexts of this compound and some related dyes mentioned in the search results.
Based on a study comparing cell proliferation rates using CytoTrace Red CMTPX rsmu.press, a data table illustrating cell cycle distribution could be included:
| Cell Line | Percentage of Cells in S Phase (%) |
| HaCaT WT | 45.6 ± 3.2 |
| HaCaT dp53 | 34.1 ± 2.9 |
This table presents a specific research finding where this compound (referred to as CellTracer in this context) was used to assess cell division, complementing cell cycle analysis performed with other dyes like Propidium Iodide (PI) and EdU.
Phenotypic Characterization of Cell Populations
The ability of this compound to stably label and be retained within living cells across multiple divisions makes it a valuable tool for distinguishing and characterizing distinct cell subpopulations based on their behavior and properties.
This compound has been effectively employed to differentiate between senescent and presenescent cell populations. One study leveraged cell migration dynamics in a microfluidic device, pre-labeling presenescent passage 15 fibroblasts with CellTracker CMTPX red dye.. By mixing these labeled cells with senescent passage 28 cells, researchers could assess the migratory behavior of each population.. The findings indicated that highly motile cells, which were enriched by the microfluidic device, exhibited increased proliferation and reduced markers of senescence compared to their less motile counterparts.. This application highlights how this compound, in conjunction with functional assays, can help identify and isolate cell subpopulations with distinct phenotypic characteristics related to aging and proliferative capacity.
The distinct fluorescent labeling provided by this compound allows for the identification and tracking of specific cell types within mixed cultures or complex biological environments. For instance, in a study investigating macrophage phagocytosis and digestion of bacteria, E. coli were stained with this compound, while macrophages were labeled with CytoTrace™ Green CMTPX.. This dual-color labeling enabled direct monitoring of the interaction and fate of bacteria within the macrophages..
Furthermore, CMTPX has been used to track the infiltration behavior of different immune cell types in 3D tumor spheroid models, which serve as in vitro representations of the tumor microenvironment.. By staining THP-1 monocytes and THP-1m macrophages with a red cell tracker (B12436777) like CMTPX, researchers could observe and quantify their distinct penetration patterns within the spheroids, revealing cell-type-specific differences in migration within a complex 3D structure..
In studies investigating immune cell trafficking in animal models, CytoTrace Red CMTPX has been used to label specific lymphocyte populations, such as T cells, to track their movement and interactions within lymphoid tissues like lymph nodes.. This application is crucial for understanding immune responses and cell-to-cell communication in a more physiologically relevant context.
Discrimination between Senescent and Presenescent Cell Subpopulations
Cellular Stress Responses and Organelle Homeostasis Research
This compound is retained in living cells due to the formation of cell-impermeant products within the cytosol thermofisher.comthermofisher.comlumiprobe.com. The presence and intensity of the stable cytoplasmic fluorescence can serve as an indicator of cellular integrity and viability over time. Unlike dyes that specifically target organelles like mitochondria based on membrane potential, this compound provides a general cytoplasmic label in viable cells. Its retention through cell division also allows for assessing cell proliferation, as the dye is distributed among daughter cells, leading to a halving of fluorescence intensity with each division.. This characteristic, combined with its low cytotoxicity, makes it suitable for long-term viability and proliferation studies.
This compound can be used to track cell populations while they are subjected to environmental changes or treatments, allowing for the analysis of cellular responses. For example, in a study examining the effects of hyperglycemia and bacterial challenge on macrophage function, this compound was used to label E. coli to monitor their uptake and digestion by macrophages extracted from a hyperglycemia mouse model.. This enabled the assessment of how the hyperglycemic environment impacted the macrophages' ability to handle bacterial threats..
Another application involved using this compound to label neutrophils in a study investigating the increased adhesive potential of these cells in the context of antiphospholipid syndrome (APS).. By observing the behavior of labeled neutrophils when incubated with endothelial cells and treated with APS-related antibodies, researchers could analyze the cellular adhesion response to factors present in a disease state..
Investigation of Mitochondrial Membrane Potential Dynamics (if applicable for CMTPX, otherwise generalize to cellular integrity)
Investigations in Disease Models (excluding clinical human trials)
This compound is a valuable tool in preclinical research utilizing in vitro and in vivo disease models to understand cellular behavior and interactions in the context of pathology.
In a study related to antiphospholipid syndrome (APS), this compound was used to label neutrophils to investigate the mechanisms behind their increased adhesive properties, a characteristic of this autoimmune disorder.. The research involved in vitro experiments using cells relevant to the disease model to explore the cellular and molecular events contributing to the pathology..
Furthermore, this compound has been employed in studies using animal models of disease. For instance, it was used to label macrophages extracted from hyperglycemia model mice to study how a therapeutic candidate, Kakonein, could restore macrophage digestive function impaired by hyperglycemia.. This demonstrates its utility in assessing the efficacy of potential treatments in disease models..
In the field of transplantation research, CytoTrace Red CMTPX has been utilized in mouse models to track the migration and interactions of immune cells, such as T cells, within lymph nodes following transplantation.. This helps researchers understand the cellular dynamics that contribute to transplant acceptance or rejection in a controlled model system..
Critiques and Considerations in Cytotrace™ Red Cmtpx Research Applications
Methodological Limitations and Potential for Artifacts in Staining
The mechanism by which CytoTrace™ Red CMTPX is retained within cells involves its conversion into cell-impermeant reaction products fishersci.co.uk. This conversion is facilitated by a reaction with intracellular thiol groups, often mediated by glutathione (B108866) S-transferase fishersci.co.uk. Consequently, variations in the intracellular levels of glutathione or the activity of glutathione S-transferases across different cell types or under varying physiological conditions could potentially influence the efficiency and uniformity of staining. This variability might lead to inconsistent labeling, potentially introducing artifacts in experiments that rely on homogeneous fluorescence intensity across a cell population. While this compound is generally described as providing relatively uniform cytoplasmic staining fishersci.co.uk, challenges in achieving optimal staining have been reported in specific cell types, such as bacteria, compared to mammalian cells [Search result 4 from previous turn]. Reports of fading color and fluorescence appearing in the culture medium after washing steps in some protocols could also indicate potential issues with dye retention or the optimization of staining procedures, which could contribute to artifacts [Search result 4 from previous turn].
Challenges in Quantitative Interpretation of Fluorescence Intensity over Extended Periods
A key application of this compound is the quantitative assessment of cell proliferation based on dye dilution. As cells divide, the retained fluorescent dye is distributed approximately equally between daughter cells, resulting in a halving of the fluorescence intensity with each successive generation stratech.co.ukaatbio.com. While this provides a mechanism for tracking cell divisions, accurately resolving distinct cell generations based on fluorescence intensity can become challenging over extended periods and numerous cell divisions. Factors such as initial variability in staining intensity among the starting cell population, biological variations in cell division rates, and potential signal degradation over time can lead to overlapping fluorescence peaks in flow cytometry or microscopy data, making the clear demarcation and quantitative analysis of later generations more difficult thermofisher.comnih.gov. Although the dye is reported to remain fluorescent for at least 72 hours and be retained through several cell cycles glpbio.comcaymanchem.combiorxiv.orgruixibiotech.comfishersci.co.uknih.gov, the progressive halving of signal intensity limits the practical number of divisions that can be reliably tracked and quantitatively analyzed.
Impact of Photobleaching on Long-Term Live-Cell Studies
Photobleaching, the irreversible degradation of a fluorophore due to light exposure, is a general concern in fluorescence microscopy, particularly in long-term live-cell imaging studies. While CellTracker™ dyes, including this compound, are generally described as stable and brightly fluorescent interchim.frfishersci.co.ukstratech.co.uk, specific quantitative data on the photobleaching rate of this compound during prolonged live-cell imaging is not extensively detailed in the provided information. The recommendation to use CytoTrace dyes as an alternative to fluorescein, which is known for high photobleaching rates, suggests a comparatively better photostability stratech.co.uk. However, for experiments requiring continuous or repeated imaging over extended durations, photobleaching can still lead to a decrease in fluorescence signal intensity, potentially impacting the ability to track cells and quantify fluorescence accurately over time. Protecting samples from light during handling and using appropriate imaging settings are standard practices to mitigate photobleaching, but its impact on very long-term studies with this compound remains a consideration.
Comparative Analysis with Alternative Cell Tracking Probes in Research
The selection of a cell tracking probe is crucial for the success of research experiments, and this compound is one option among several available fluorescent dyes.
Advantages and Disadvantages Relative to Other Fluorescent Dyes
This compound offers several advantages. It is cell-permeant and becomes cell-impermeant upon intracellular modification, leading to good retention over multiple cell divisions (at least 72 hours) glpbio.comcaymanchem.comruixibiotech.cominterchim.fraatbio.comfishersci.co.uk. It is considered nontoxic at working concentrations, which is essential for live-cell studies fishersci.co.ukstratech.co.uk. Its excitation and emission spectra (577/602 nm) are well-separated from commonly used green fluorophores like GFP or FITC, facilitating multiplexing applications interchim.fraatbio.comfishersci.co.ukstratech.co.uk. Furthermore, unlike some other dyes such as CMFDA or Calcein AM, this compound does not require esterase cleavage for fluorescence activation fishersci.co.ukstratech.co.uk.
However, there are also disadvantages and considerations when compared to alternative probes. Dyes like the CellTrace™ family (e.g., CellTrace™ Violet, CFSE) are widely used for proliferation tracking via dye dilution and are known for providing bright, homogeneous staining with distinct peaks for generational analysis, particularly with flow cytometry thermofisher.comnih.gov. While this compound also allows for proliferation tracking, the clarity and number of resolvable generations might differ compared to optimized CellTrace protocols thermofisher.comnih.gov. Lipophilic carbocyanine dyes like CM-DiI are noted for their resistance to photobleaching and are particularly valuable for membrane labeling and tracing neuronal projections aatbio.com. While this compound is retained in the cytosol, CM-DiI labels cell membranes, offering a different approach to cell tracking depending on the specific research question aatbio.com. The reliance of this compound's retention mechanism on intracellular thiol levels and glutathione S-transferase activity could be a disadvantage in studies where these factors are expected to vary significantly.
Complementary Use of Multiple Probes for Enhanced Research Outcomes
Despite potential limitations, this compound can be effectively used in combination with other fluorescent probes to gain more comprehensive insights in research. Its spectral properties, being well-separated from green fluorophores, make it suitable for multiplexing with GFP-expressing cells or with antibodies labeled with FITC or similar green dyes interchim.fraatbio.comfishersci.co.ukstratech.co.uk. Furthermore, CytoTrace™ dyes, including CMTPX, can be combined with membrane-impermeant nucleic acid stains such as Propidium Iodide (PI) or Nuclear DCS1 dyes aatbio.comstratech.co.uk. This allows for the simultaneous assessment of cell viability (using the impermeant dye to stain dead cells) and cell tracking or proliferation (using this compound in live cells) within the same experiment, typically analyzed by fluorescence microscopy or flow cytometry aatbio.comstratech.co.uk. The use of CMTPX for cytoplasmic staining has also been demonstrated in conjunction with dyes targeting other cellular compartments like membranes, lysosomes, and nuclei for multi-channel imaging biorxiv.orgnih.gov. This complementary use of multiple probes provides researchers with the ability to correlate cell tracking data with other cellular parameters, enhancing the depth and breadth of their findings.
Emerging Research Directions and Future Prospects for Cytotrace™ Red Cmtpx
Integration with Advanced Computational Biology and Machine Learning for Data Analysis
The application of CytoTrace™ Red CMTPX in modern biological research is increasingly intertwined with advanced computational biology and machine learning techniques. As a stable and long-lasting cell tracer, the dye provides a reliable fluorescent signal that can be captured through various imaging modalities, generating large datasets amenable to computational analysis. For instance, studies utilizing this compound in 3D cell culture models have highlighted the compatibility of the resulting spatial signal outputs with artificial intelligence (AI) and machine learning (ML) modeling. biorxiv.org This integration allows for the creation of reliable input datasets for predictive modeling of cellular behaviors, such as drug efficacy or spheroid phenotype clustering. biorxiv.org Automated treatment stratification based on phenotypic fingerprints derived from high-content imaging data, where this compound can serve as a key cellular marker, is a promising future application. biorxiv.org
Development of Novel Research Protocols for Specific Biological Questions
The characteristics of this compound facilitate the development of novel research protocols tailored to specific biological questions. Its ability to provide long-term cell tracking allows researchers to monitor cell populations over extended periods and through multiple divisions. caymanchem.comglpbio.comstratech.co.uk This is particularly valuable in studies investigating cell migration, proliferation, and differentiation. For example, this compound has been successfully employed to label fibroblasts in studies leveraging cell migration dynamics to discriminate between senescent and presenescent human mesenchymal stem cells using microchannel devices. nih.gov The dye's stable fluorescence signal enables the tracking and analysis of mixed cell populations over time using fluorescence microscopy. nih.gov Furthermore, it has been used in cell retraction assays monitored by automated time-lapse microscopy to study the effects of bacterial infection on cell morphology and behavior. biorxiv.org These applications demonstrate how the specific properties of this compound can be integrated into customized protocols to address intricate biological phenomena.
Expansion into Complex 3D Cell Culture and Organoid Research Models
The shift towards more physiologically relevant in vitro models, such as complex 3D cell cultures and organoids, presents a significant area for the expanded use of this compound. Unlike traditional 2D cultures, 3D models better replicate the in vivo microenvironment, including cell-cell and cell-extracellular matrix interactions. biorxiv.orgcytena-bps.com this compound has been successfully incorporated into 3D tumor spheroid models, demonstrating its utility in these more complex systems. biorxiv.org Its ability to stain the cytoplasm and be retained through cell division makes it suitable for visualizing and tracking cells within the multi-layered structure of spheroids. biorxiv.orgbiorxiv.org This allows for spatially resolved assessment of various cellular processes within the 3D context, such as immune cell infiltration or changes in cell viability. biorxiv.org The integration of this compound with platforms designed for generating uniform 3D spheroid arrays provides a robust foundation for automated, multiplexed analysis in high-content, high-throughput screening. biorxiv.orgbiorxiv.org
Potential for High-Content Imaging and Phenotypic Profiling in Drug Discovery Research
High-content imaging (HCI) and phenotypic profiling are becoming increasingly important in drug discovery for their ability to provide comprehensive data on cellular responses to perturbations. crownbio.comalitheagenomics.com this compound, as a fluorescent cell tracer, has significant potential in these applications. Its stable and bright fluorescence allows for reliable cell identification and tracking within large-scale imaging datasets. caymanchem.comglpbio.comstratech.co.uk When used in conjunction with automated microscopy and image analysis pipelines, this compound can contribute to generating rich, multiparametric spatial data from complex cellular systems like 3D spheroids. biorxiv.org This data can be used for phenotypic profiling, moving beyond simple cell viability assessments to evaluate a wide range of cellular parameters simultaneously. crownbio.com This capability is crucial for gaining a deeper understanding of target biology and drug mechanisms of action, thereby accelerating the drug discovery process. crownbio.comlivestorm.co
Q & A
Basic Research Questions
Q. How can researchers optimize CytoTrace™ Red CMTPX staining protocols for live-cell tracking in heterogeneous cell populations?
- Methodological Answer : Optimize dye concentration (e.g., 700 nM for 15 minutes at 37°C) and wash steps (using media with 5% serum to reduce background fluorescence). Validate using flow cytometry or fluorescence microscopy to confirm labeling efficiency and cell viability . For adherent cells, pre-staining detachment may reduce dye leakage. Include controls (unlabeled cells) to distinguish autofluorescence.
Q. What considerations are critical for combining this compound with other fluorescent probes (e.g., CFSE) in co-culture experiments?
- Methodological Answer : Ensure minimal spectral overlap by selecting probes with distinct excitation/emission profiles (CMTPX: Ex/Em 586/614 nm; CFSE: Ex/Em 492/517 nm). Use sequential staining to avoid cross-reactivity, and validate using single-stained controls. Adjust imaging settings (e.g., laser power, emission filters) to prevent bleed-through .
Q. How can researchers confirm that this compound labeling does not alter cellular behavior (e.g., proliferation, migration)?
- Methodological Answer : Perform functional assays post-labeling:
- Compare proliferation rates (e.g., via EdU incorporation) between labeled and unlabeled cells.
- Quantify migration using transwell assays or live-cell imaging.
- Monitor apoptosis via Annexin V/PI staining. CMTPX’s low cytotoxicity is well-documented, but cell-type-specific validation is recommended .
Advanced Research Questions
Q. How can longitudinal tracking with this compound be reconciled with dye dilution during cell division in dynamic systems (e.g., tumor microenvironments)?
- Methodological Answer : Use time-lapse imaging to track labeled progeny and quantify fluorescence decay. Normalize signal intensity to cell count or DNA content (e.g., Hoechst staining). For long-term studies (>72 hours), combine CMTPX with stable genetic labels (e.g., lentiviral reporters) to compensate for dilution .
Q. What computational strategies enable integration of CMTPX tracking data with single-cell transcriptomic or epigenomic datasets?
- Methodological Answer : Apply cross-modality anchoring (e.g., Seurat’s integration tools) to map CMTPX-tracked cells onto scRNA-seq clusters. Use spatial transcriptomics or CODEX to correlate migration patterns with gene expression. Ensure batch correction and metadata alignment (e.g., timepoints, treatment conditions) .
Q. How can researchers address inconsistent CMTPX signal retention in highly motile or metabolically active cell types (e.g., immune cells)?
- Methodological Answer : Increase dye concentration (up to 1 µM) or incubation time (20–30 minutes) for high-activity cells. Validate using quenching controls (e.g., Trypan Blue) to distinguish extracellular vs. intracellular dye. Combine with fixation-compatible probes for endpoint analysis .
Q. What statistical approaches are suitable for quantifying cell migration dynamics from CMTPX time-lapse datasets?
- Methodological Answer : Use Fiji/ImageJ plugins (e.g., TrackMate) to generate trajectory maps and calculate metrics (velocity, displacement, meandering index). Apply machine learning (e.g., UMAP clustering) to classify migration phenotypes. Normalize data to account for photobleaching using reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
